molecular formula C8H14Cl2N2 B2856474 1-(Pyridin-4-yl)propan-1-amine dihydrochloride CAS No. 1228879-25-1

1-(Pyridin-4-yl)propan-1-amine dihydrochloride

Cat. No.: B2856474
CAS No.: 1228879-25-1
M. Wt: 209.11
InChI Key: UXBYFXNZLPFVEN-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)propan-1-amine dihydrochloride is a chemical compound with the molecular formula C8H14Cl2N2. It is a derivative of pyridine and is commonly used in various scientific research applications. The compound is known for its stability and reactivity, making it a valuable tool in chemical synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-4-yl)propan-1-amine dihydrochloride typically involves the reaction of pyridine derivatives with appropriate amines under controlled conditions. One common method involves the alkylation of pyridine with a suitable alkyl halide, followed by the introduction of an amine group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-4-yl)propan-1-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce different amine derivatives.

Scientific Research Applications

1-(Pyridin-4-yl)propan-1-amine dihydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Pyridin-4-yl)propan-1-amine dihydrochloride can be compared with other pyridine derivatives and amine compounds. Some similar compounds include:

    Pyridine: A basic heterocyclic organic compound with a similar structure.

    4-Aminopyridine: A derivative of pyridine with an amine group at the 4-position.

    N-Methylpyridinium chloride: A quaternary ammonium salt derived from pyridine.

Compared to these compounds, this compound is unique due to its specific substitution pattern and dihydrochloride form, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-pyridin-4-ylpropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-2-8(9)7-3-5-10-6-4-7;;/h3-6,8H,2,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBYFXNZLPFVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=NC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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